3-(4-Isobutylphenyl)-2-butenoic acid

Organic synthesis Medicinal chemistry NSAID intermediates

3-(4-Isobutylphenyl)-2-butenoic acid (CAS 91121-60-7 for E-isomer; also 575469-42-0) is an aryl-substituted butenoic acid with molecular formula C14H18O2 and molecular weight 218.29 g/mol. The compound features a butenoic acid core with α,β-unsaturation, bearing a 4-isobutylphenyl group at the C3 position and a methyl group at the C3 position.

Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
Cat. No. B12055780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Isobutylphenyl)-2-butenoic acid
Molecular FormulaC14H18O2
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(=CC(=O)O)C
InChIInChI=1S/C14H18O2/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14(15)16/h4-7,9-10H,8H2,1-3H3,(H,15,16)/b11-9+
InChIKeyAJTXFXLQDWEDDG-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Isobutylphenyl)-2-butenoic Acid: Chemical Identity and Pharmaceutical Relevance for Procurement


3-(4-Isobutylphenyl)-2-butenoic acid (CAS 91121-60-7 for E-isomer; also 575469-42-0) is an aryl-substituted butenoic acid with molecular formula C14H18O2 and molecular weight 218.29 g/mol . The compound features a butenoic acid core with α,β-unsaturation, bearing a 4-isobutylphenyl group at the C3 position and a methyl group at the C3 position [1]. Structurally, it belongs to the profen-related arylalkanoic acid class but is distinguished from ibuprofen by its unsaturated C2-C3 bond and by the methyl and aryl groups both attached at C3 rather than the α-carbon substitution pattern characteristic of 2-arylpropanoic acids [1]. The compound is catalogued as an AldrichCPR research chemical (Catalog No. 3290567) and is primarily positioned as a synthetic intermediate or research tool rather than a finished active pharmaceutical ingredient .

Why 3-(4-Isobutylphenyl)-2-butenoic Acid Cannot Be Substituted with Ibuprofen or Butibufen in Synthesis and Research Applications


Generic substitution of 3-(4-isobutylphenyl)-2-butenoic acid with structurally similar arylalkanoic acids (e.g., ibuprofen, butibufen, or 3-(4-isobutylphenyl)propanoic acid) is not feasible due to fundamental differences in both chemical reactivity and intended application context [1]. Unlike ibuprofen, which is a saturated 2-arylpropanoic acid with an α-methyl group and serves as a COX-inhibiting API, 3-(4-isobutylphenyl)-2-butenoic acid possesses an α,β-unsaturated carboxylic acid system that enables distinct synthetic transformations—including hydrogenation to saturated acids, esterification, and decarboxylation pathways—that are unavailable to saturated analogs [1]. Furthermore, the compound functions as a documented synthetic intermediate in the preparation of 2-(4-isobutylphenyl)-propionic acid (ibuprofen) via acid-catalyzed rearrangement and subsequent oxidation, a synthetic route that cannot be executed using the saturated target product itself as the starting material [2]. The unsaturation at C2-C3 also confers geometric isomerism (E/Z) that may influence downstream stereochemical outcomes, a consideration absent when procuring saturated comparators .

3-(4-Isobutylphenyl)-2-butenoic Acid: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Structural Differentiation: α,β-Unsaturation Pattern Versus Saturated Profen Analogs

3-(4-Isobutylphenyl)-2-butenoic acid differs structurally from ibuprofen and butibufen by possessing a C2-C3 double bond (α,β-unsaturation) and by having both the methyl and aryl groups attached at the C3 carbon rather than at the α-carbon position [1]. This structural distinction creates a conjugated enoic acid system absent in saturated analogs, conferring distinct reactivity toward hydrogenation, Michael addition, and decarboxylation pathways .

Organic synthesis Medicinal chemistry NSAID intermediates

Synthetic Route Differentiation: Documented Utility as an Ibuprofen Precursor

Kogure et al. (1976) demonstrated that 2-hydroxy-3-(4-isobutylphenyl)-3-butenoic acid—a derivative of the target compound class—undergoes acid-catalyzed rearrangement and subsequent oxidation to yield 2-(4-isobutylphenyl)-propionic acid (ibuprofen) in a four-step sequence [1]. This synthetic utility is not shared by saturated arylalkanoic acids, which are end-products rather than intermediates in such synthetic pathways [2].

Synthetic methodology Pharmaceutical intermediates Rearrangement chemistry

Geometric Isomerism: E-Isomer Specificity and Downstream Stereochemical Implications

The compound exists as the (2E)-isomer (CAS 91121-60-7), possessing a defined E-configuration at the C2-C3 double bond . In contrast, saturated comparators such as ibuprofen and butibufen lack this geometric isomerism entirely . While the Z-isomer of the target compound is not prominently documented in commercial catalogs, the defined E-configuration may influence the stereochemical outcome of hydrogenation or addition reactions when used as an intermediate .

Stereochemistry Chiral synthesis Isomer-specific procurement

3-(4-Isobutylphenyl)-2-butenoic Acid: Validated Application Scenarios for Scientific and Industrial Use


Synthetic Intermediate in Alternate Ibuprofen Production Routes

The compound (or its 2-hydroxy derivative) serves as a key intermediate in the four-step synthesis of 2-(4-isobutylphenyl)-propionic acid (ibuprofen) via acid-catalyzed rearrangement of 2-hydroxy-3-(4-isobutylphenyl)-3-butenoic acid to 2-(4-isobutylphenyl)-propanal, followed by oxidation [1]. This route provides an alternative to traditional ibuprofen syntheses and may be of interest for process chemistry development or for generating ibuprofen-related impurities for analytical reference standards .

α,β-Unsaturated Carboxylic Acid Building Block for Medicinal Chemistry

The compound's α,β-unsaturated enoic acid functionality enables its use as a versatile building block in medicinal chemistry, capable of undergoing hydrogenation to saturated acids, esterification, and participation in Michael addition reactions [1]. This reactivity profile supports the synthesis of diverse arylalkanoic acid derivatives beyond ibuprofen, including potential analogs with modified pharmacological properties .

Impurity Profiling and Analytical Reference Standard Development

Given its structural relationship to ibuprofen and butibufen, the compound may serve as a reference standard for impurity profiling in pharmaceutical quality control applications [1]. Compounds with the 3-(4-isobutylphenyl)-2-butenoic acid scaffold may arise as synthetic intermediates or degradation products in arylalkanoic acid manufacturing processes, making authenticated material valuable for method development and validation .

Structure-Activity Relationship Studies of Profen-Class NSAIDs

The unsaturated scaffold of 3-(4-isobutylphenyl)-2-butenoic acid provides a distinct pharmacophore for comparative structure-activity relationship (SAR) studies alongside saturated profens such as ibuprofen and butibufen [1]. The α,β-unsaturated system introduces different electronic and steric properties compared to saturated analogs, potentially affecting target binding or metabolic stability, though direct biological activity data for this specific compound remains limited in public literature .

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